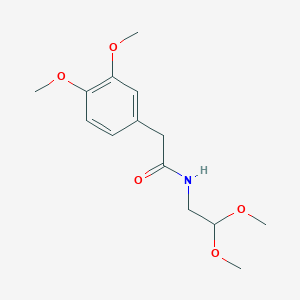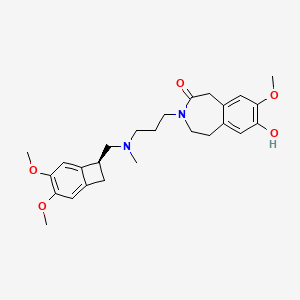
Famotidine Impurity A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Stability-Indicating HPLC Method
Famotidine Impurity A is used in the development of a stability-indicating high-performance liquid chromatographic method for the quantitative determination of ibuprofen and famotidine degradation products in combined pharmaceutical products . This method is rapid, accurate, and robust, and it can separate ibuprofen, famotidine, and their related impurities .
Quality Control in Pharmaceutical Formulations
Famotidine Impurity A is used in the determination of famotidine and its impurities in pharmaceutical formulations . This method is simple, sensitive, and rapid, making it suitable for routine quality control .
Characterization of Famotidine API
Famotidine Impurity A is used in the characterization study of Famotidine Active Pharmaceutical Ingredient (API) . The proposed Ultra Performance Liquid Chromatography (UPLC) method was specific, accurate, precise, linear, rugged, and robust for the determination of the three organic impurities in Famotidine API .
Monitoring and Control of Impurities
Famotidine Impurity A is used in monitoring and controlling the presence of impurities in famotidine formulations . According to the European and United States pharmacopeias, levels of these impurities should be controlled in all famotidine formulations .
Development of Reversed-Phase HPLC Method
Famotidine Impurity A is used in the development of a reversed-phase high-performance liquid chromatographic method for determining famotidine and its impurities in pharmaceutical formulations . This method is simple, sensitive, and rapid .
Research on Combined Dosage Form
Famotidine Impurity A is used in research on the combined dosage form of ibuprofen and famotidine . This research aims to develop a method that simultaneously distinguishes and quantitatively analyzes both active substances and degradation products .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Famotidine Impurity A can be achieved through a multistep process involving several chemical reactions.", "Starting Materials": [ "N-(aminosulfonyl)-3-(2-guanidinothiazol-4-yl)propanamide", "2-(trifluoromethyl)benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of N-(aminosulfonyl)-3-(2-guanidinothiazol-4-yl)propanamide with sodium borohydride in ethanol to obtain the corresponding amine intermediate.", "Step 2: Condensation of the amine intermediate with 2-(trifluoromethyl)benzaldehyde in the presence of sodium hydroxide to form the desired Schiff base.", "Step 3: Reduction of the Schiff base with sodium borohydride in ethanol to yield the corresponding secondary amine.", "Step 4: Treatment of the secondary amine with hydrochloric acid in water to obtain Famotidine Impurity A." ] } | |
CAS RN |
88061-72-7 |
Molecular Formula |
C8H14N6S2 |
Molecular Weight |
258.37 |
Appearance |
Off-White to Pale Yellow Solid |
melting_point |
154-158 °C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulphanyl]propanimidamide dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)


